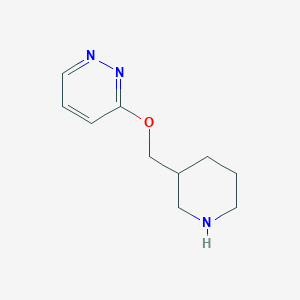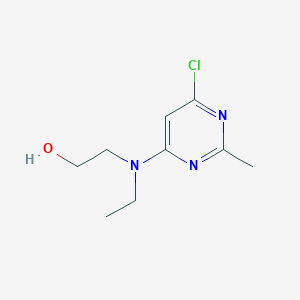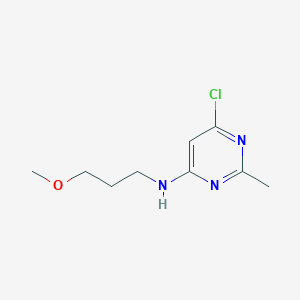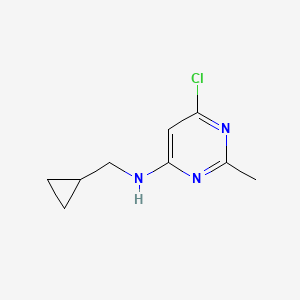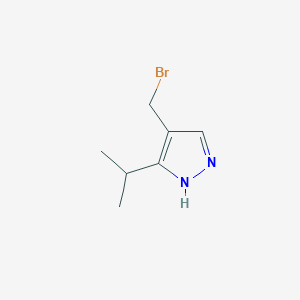
4-(bromomethyl)-3-isopropyl-1H-pyrazole
Overview
Description
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Bromomethyl groups (-CH2Br) are alkylating agents that can introduce a methyl group into a compound via a substitution reaction . Isopropyl groups are common in organic chemistry, often represented as (CH3)2CH-.
Molecular Structure Analysis
The molecular structure of “4-(bromomethyl)-3-isopropyl-1H-pyrazole” would be characterized by the presence of a pyrazole ring, a bromomethyl group, and an isopropyl group. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
Bromomethyl compounds are reactive due to the presence of the bromine atom, which can be displaced in reactions . Pyrazoles can undergo various reactions, including substitutions, additions, and oxidations .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(bromomethyl)-3-isopropyl-1H-pyrazole” would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the bromomethyl and isopropyl groups .Scientific Research Applications
Synthesis of Block Copolymers
The compound is utilized in the synthesis of block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization and free-radical polymerization (FRP) techniques. This process involves the creation of poly(styrene-b-methyl methacrylate) block copolymers, which are significant in the development of new materials with tailored properties for industrial applications .
Ligand Synthesis
It serves as a precursor in the synthesis of ligands containing a chelating pyrazolyl-pyridine group. These ligands are crucial for constructing metal-organic frameworks (MOFs) and catalysts that can be used in various chemical reactions, including those important for pharmaceutical synthesis .
Preparation of Tetrazole Derivatives
The compound is instrumental in the preparation of tetrazole derivatives, such as 4-[(2H-tetrazol-2-yl)methyl]benzonitrile. Tetrazoles are valuable in pharmaceutical research due to their bioactivity, making them potential candidates for drug development .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(bromomethyl)-5-propan-2-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-5(2)7-6(3-8)4-9-10-7/h4-5H,3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFDMXZDTSCJSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(bromomethyl)-3-isopropyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B1467508.png)



